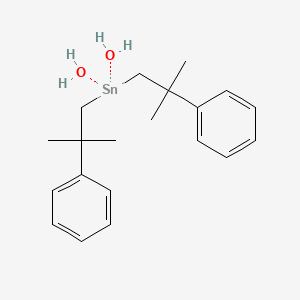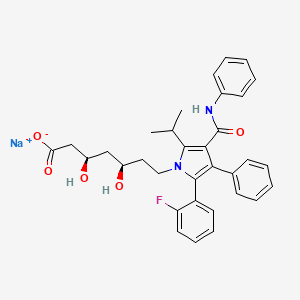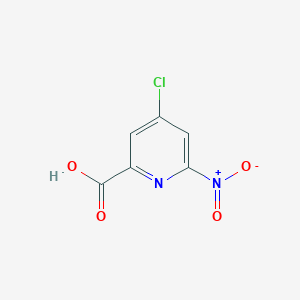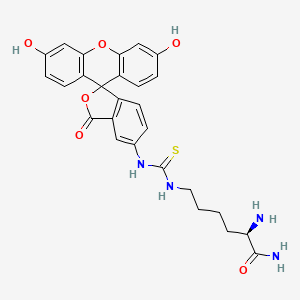
Fdl-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fdl-NH2: is a compound that contains both an amine group (NH2) and a fluorene derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fdl-NH2 typically involves the reaction of a fluorene derivative with an amine. One common method is the nucleophilic substitution reaction where the fluorene derivative is treated with an amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: Fdl-NH2 undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or sodium amide (NaNH2) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorene derivatives.
科学的研究の応用
Chemistry: Fdl-NH2 is used as a building block in organic synthesis, particularly in the preparation of complex fluorene-based compounds. It is also used in the development of new materials with unique optical and electronic properties.
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biological molecules. Its fluorescence properties make it suitable for use in various imaging techniques, including fluorescence microscopy.
Medicine: this compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and composites. Its unique properties contribute to the development of materials with enhanced performance characteristics.
作用機序
The mechanism of action of Fdl-NH2 involves its interaction with various molecular targets. The amine group can form hydrogen bonds with other molecules, facilitating its binding to specific targets. Additionally, the fluorene moiety can participate in π-π interactions, enhancing its binding affinity. These interactions enable this compound to exert its effects by modulating the activity of its molecular targets.
類似化合物との比較
Fluorene: A parent compound of Fdl-NH2, lacking the amine group.
Fluorenone: An oxidized derivative of fluorene.
Fluorenylmethoxycarbonyl (Fmoc): A protecting group used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of both the amine group and the fluorene moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Unlike its parent compound fluorene, this compound can participate in a wider range of chemical reactions due to the reactivity of the amine group.
特性
分子式 |
C27H26N4O6S |
|---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
(2R)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanamide |
InChI |
InChI=1S/C27H26N4O6S/c28-21(24(29)34)3-1-2-10-30-26(38)31-14-4-7-18-17(11-14)25(35)37-27(18)19-8-5-15(32)12-22(19)36-23-13-16(33)6-9-20(23)27/h4-9,11-13,21,32-33H,1-3,10,28H2,(H2,29,34)(H2,30,31,38)/t21-/m1/s1 |
InChIキー |
RNFKNXPZRREPOQ-OAQYLSRUSA-N |
異性体SMILES |
C1=CC2=C(C=C1NC(=S)NCCCC[C@H](C(=O)N)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
正規SMILES |
C1=CC2=C(C=C1NC(=S)NCCCCC(C(=O)N)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


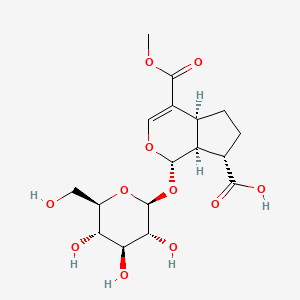
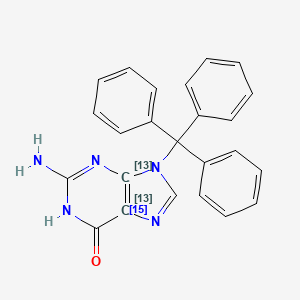
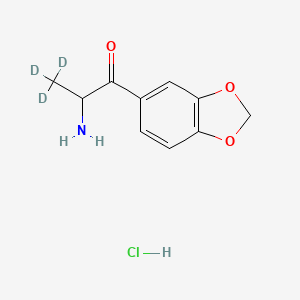
![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
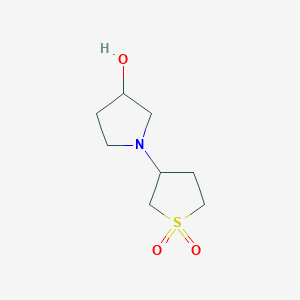
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
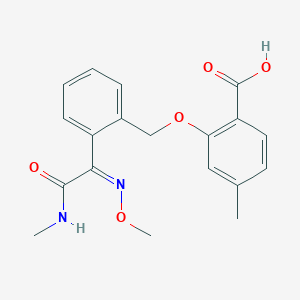
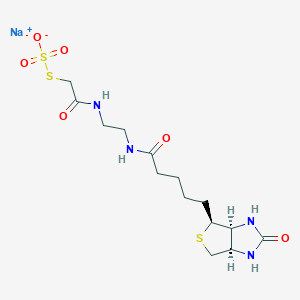
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
